molecular formula C7H4ClFO2 B3047482 4-Chloro-2-fluoro-6-hydroxybenzaldehyde CAS No. 1401251-45-3

4-Chloro-2-fluoro-6-hydroxybenzaldehyde

Cat. No.: B3047482
CAS No.: 1401251-45-3
M. Wt: 174.55 g/mol
InChI Key: ASVCJJBUVVXBFN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-fluoro-6-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the formylation of 4-chloro-2-fluorophenol using the Reimer-Tiemann reaction, which employs chloroform and a strong base like sodium hydroxide. Another method involves the Duff reaction, where hexamethylenetetramine is used in the presence of an acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidation of 4-chloro-2-fluorotoluene using chromyl chloride. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoro-6-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

4-Chloro-2-fluoro-6-hydroxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the development of biochemical assays and as a reagent in various biological studies.

    Medicine: This compound is an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Industry: It is utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-6-hydroxybenzaldehyde involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The presence of chloro and fluoro groups enhances its reactivity and binding affinity to target molecules, facilitating its role in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-fluoro-6-hydroxybenzaldehyde is unique due to the combination of chloro, fluoro, and hydroxy substituents, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in diverse scientific and industrial applications .

Properties

IUPAC Name

4-chloro-2-fluoro-6-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVCJJBUVVXBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608033
Record name 4-Chloro-2-fluoro-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401251-45-3
Record name 4-Chloro-2-fluoro-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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